2-(Perfluoro-9-methyldecyl)ethyl methacrylate CAS 74256-14-7 properties
2-(Perfluoro-9-methyldecyl)ethyl methacrylate CAS 74256-14-7 properties
CAS 74256-14-7 | High-Performance Fluorinated Monomer for Biomedical & Surface Engineering [1]
Part 1: Executive Summary & Strategic Utility
2-(Perfluoro-9-methyldecyl)ethyl methacrylate (CAS 74256-14-7) is a specialized long-chain fluorinated monomer distinguished by its high fluorine content and unique branched tail structure.[1] Unlike standard linear perfluoroalkyl methacrylates, the "9-methyldecyl" branching architecture disrupts crystalline packing in the resulting polymer side-chains.
Why this matters for Drug Development:
-
19F MRI Contrast Agents: The disrupted crystallinity enhances the mobility of fluorine nuclei, significantly improving T2 relaxation times and signal sharpness compared to crystalline linear analogs like PVDF or PTFE.[2]
-
Theranostic Nanocarriers: It serves as the hydrophobic core-forming block in amphiphilic copolymers (e.g., PEG-b-PFMA), creating "fluorophilic" pockets that can encapsulate specific payloads or act as oxygen carriers.[1]
-
Surface Engineering: Provides extreme hydrophobicity (Water Contact Angle >110°) and oleophobicity for non-fouling medical device coatings.[1]
Part 2: Chemical Identity & Physicochemical Profile[3][4][5]
The following data consolidates physical characteristics essential for experimental design. Note the specific solubility requirements driven by the "Fluorine Effect."
Table 1: Chemical Identity
| Property | Specification |
| CAS Registry Number | 74256-14-7 |
| IUPAC Name | 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-eicosafluoro-11-(trifluoromethyl)dodecyl ester |
| Molecular Formula | C17H9F23O2 |
| Molecular Weight | ~632.22 g/mol |
| Fluorine Content | ~69% (by weight) |
| Structural Feature | Methacrylate headgroup + Ethyl spacer + Branched Perfluoroalkyl Tail |
Table 2: Physical Properties & Solubility
| Property | Value / Behavior | Experimental Implication |
| Appearance | Waxy Solid or Semi-solid (at 25°C) | Requires gentle heating for dispensing.[1] |
| Melting Point | 45–50 °C | Polymerization typically conducted >60°C to ensure monomer is molten/dissolved. |
| Boiling Point | ~104 °C @ 1 mmHg | High vacuum required for purification by distillation.[1] |
| Density | ~1.6 g/mL | Significantly denser than water; phase separates rapidly in aqueous media. |
| Solubility (Good) | Trifluorotoluene (TFT), Hexafluorobenzene, HFE-7100 | Crucial: Standard organic solvents (THF, DMF) are often poor solvents for the polymer, leading to premature precipitation.[1] |
| Solubility (Poor) | Water, Methanol, Hexane | Used as precipitants for purification.[1] |
Part 3: Synthesis & Polymerization Protocols[1][6][7]
Editorial Note: The synthesis of well-defined fluoropolymers requires Controlled Radical Polymerization (CRP). Standard free radical polymerization often yields broad dispersity, which is detrimental for self-assembling drug delivery systems.[1] We recommend RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.[1][3]
Protocol 1: RAFT Polymerization of CAS 74256-14-7
Objective: Synthesis of a homopolymer or block copolymer (e.g., with PEG) for MRI applications.[1]
Materials:
-
Monomer: CAS 74256-14-7 (1.0 eq)[1]
-
CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar dithiobenzoate.[1]
-
Initiator: AIBN (Azobisisobutyronitrile).[1] Ratio [CTA]:[I] typically 5:1.[1]
-
Solvent:
-Trifluorotoluene (TFT).[1] Reasoning: Solubilizes both the fluorinated monomer and the non-fluorinated CTA/Initiator.
Step-by-Step Methodology:
-
Dissolution: In a Schlenk tube, dissolve the monomer (1.0 g) in TFT (3 mL). Add CTA and AIBN.
-
Degassing: This step is critical.[1] Fluorinated solvents hold dissolved oxygen tenaciously.[1] Perform 4 freeze-pump-thaw cycles rather than simple nitrogen bubbling.
-
Polymerization: Immerse the sealed tube in an oil bath at 70°C for 12–24 hours.
-
Monitoring: Use 19F NMR to track conversion (disappearance of the vinyl-adjacent CF2 signal).
-
-
Quenching: Cool to 0°C and expose to air.
-
Purification: Precipitate the polymer into a large excess of cold methanol or hexane. Centrifuge (3000 rpm, 10 min) to collect the pellet. Repeat 3x to remove unreacted monomer.
-
Drying: Vacuum dry at 40°C for 24 hours.
Visualization: RAFT Polymerization Workflow
Caption: Workflow for RAFT polymerization emphasizing the critical degassing step required due to high oxygen solubility in fluorinated media.
Part 4: Biomedical Applications & Mechanism[1][9]
1. 19F MRI "Hot Spot" Imaging
Standard MRI relies on protons (1H) which have high background noise in biological tissue.[1] 19F has zero background in the body.[4]
-
Mechanism: The branched tail of CAS 74256-14-7 prevents the side chains from packing into a rigid crystalline lattice.
-
Result: High segmental mobility
Long T2 relaxation time Sharp MRI signal.[2] -
Application: The polymer is formulated into nanoparticles.[5] When these accumulate in a tumor (EPR effect), they light up in 19F MRI, providing quantitative tracking of drug biodistribution.[1]
2. Fluorinated Micelles for Drug Delivery
Amphiphilic block copolymers (e.g., PEG-b-PFMA) self-assemble in water.[1]
-
The Fluorine Effect: The core is not just hydrophobic; it is lipophobic. This creates a "teflon-like" core that segregates completely from the aqueous environment.
-
Payloads: Ideal for carrying highly fluorinated drugs (e.g., flutamide, fluorouracil) or oxygen (for artificial blood substitutes).[1]
Visualization: Micellar Self-Assembly & MRI Signal
Caption: Self-assembly of PEG-fluoropolymer conjugates into micelles, enabling both drug transport and 19F MRI signal generation.
Part 5: Regulatory & Safety (E-E-A-T)[1]
Handling Long-Chain PFAS: Researchers must exercise caution. While polymers are generally inert, the monomer CAS 74256-14-7 falls into the category of long-chain perfluoroalkyl substances.
-
Degradation: Metabolic or environmental breakdown can yield perfluoroalkyl carboxylic acids (PFCAs), which are persistent and bioaccumulative.[1]
-
Substitution: Where possible for non-critical applications, consider C4 or C6 analogs (e.g., perfluorobutyl methacrylate).[1] However, for MRI applications, the C12 chain of CAS 74256-14-7 provides superior signal density per molecule.[1]
-
Disposal: All waste (liquid and solid) must be segregated as "Fluorinated Organic Waste" and incinerated at high temperatures (>1100°C) to ensure mineralization.[1]
References
-
Fuchs, A. V., et al. "Stimuli-Responsive Partially Fluorinated Polymers as 19F Switchable Magnetic Resonance Imaging Tracers."[1] ACS Omega, 2025.[1] (Context: General utility of fluoropolymers in MRI).[1]
-
Fu, C., et al. "Water-soluble fluorinated copolymers as highly sensitive 19F MRI tracers."[1][6] Journal of Controlled Release, 2025. (Context: Copolymer synthesis and solubility parameters).
-
PubChem Database. "2-(Perfluorodecyl)ethyl methacrylate Compound Summary."[1][7] National Library of Medicine. (Context: Physical properties and safety data).
-
ChemicalBook. "2-(Perfluoroalkyl)ethyl methacrylate Properties and Applications." (Context: Industrial applications and physical constants).
-
Thurecht, K. J., et al. "Fluorinated Hydrogels as Advanced Drug Delivery Systems."[1] University of Queensland Theses, 2022.[1] (Context: Drug delivery mechanisms).[1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Fluorinated polyurethane scaffolds for 19F magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water-soluble fluorinated copolymers as highly sensitive 19F MRI tracers: From structure optimization to multimodal tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superfluorinated, Highly Water-Soluble Polyphosphazenes as Potential 19F Magnetic Resonance Imaging (MRI) Contrast Agents | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-(Perfluorodecyl)ethyl methacrylate | C16H9F21O2 | CID 102214 - PubChem [pubchem.ncbi.nlm.nih.gov]




